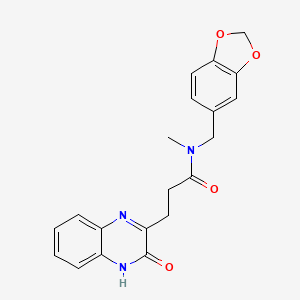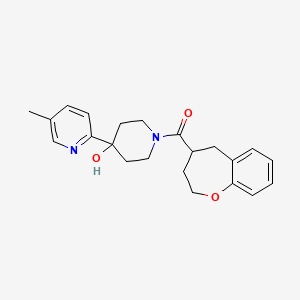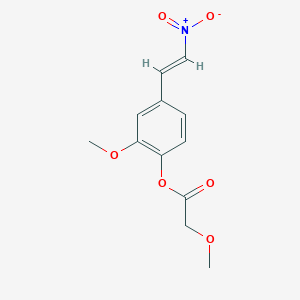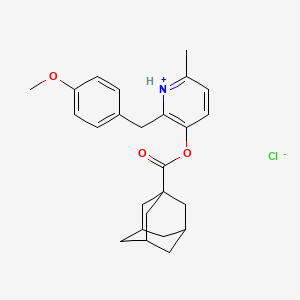
N-(1,3-benzodioxol-5-ylmethyl)-3-(3-hydroxy-2-quinoxalinyl)-N-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzodioxol-5-ylmethyl)-3-(3-hydroxy-2-quinoxalinyl)-N-methylpropanamide, also known as BQ-123, is a peptide antagonist of the endothelin-1 (ET-1) receptor. ET-1 is a potent vasoconstrictor that plays a crucial role in the regulation of blood pressure, vascular tone, and fluid homeostasis. BQ-123 has been widely studied for its potential therapeutic applications in various cardiovascular and renal diseases.
作用机制
N-(1,3-benzodioxol-5-ylmethyl)-3-(3-hydroxy-2-quinoxalinyl)-N-methylpropanamide is a selective antagonist of the ET-1 receptor subtype A (ETA). It binds to the ETA receptor and blocks the binding of ET-1, thereby inhibiting its vasoconstrictor and proliferative effects. N-(1,3-benzodioxol-5-ylmethyl)-3-(3-hydroxy-2-quinoxalinyl)-N-methylpropanamide has no effect on the ET-1 receptor subtype B (ETB).
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-3-(3-hydroxy-2-quinoxalinyl)-N-methylpropanamide has been shown to improve endothelial function by increasing nitric oxide (NO) bioavailability and reducing oxidative stress. It also attenuates inflammation by inhibiting the expression of pro-inflammatory cytokines and adhesion molecules. In animal models of hypertension, heart failure, and pulmonary hypertension, N-(1,3-benzodioxol-5-ylmethyl)-3-(3-hydroxy-2-quinoxalinyl)-N-methylpropanamide has been shown to reduce blood pressure, improve cardiac function, and attenuate pulmonary vascular remodeling.
实验室实验的优点和局限性
One of the advantages of using N-(1,3-benzodioxol-5-ylmethyl)-3-(3-hydroxy-2-quinoxalinyl)-N-methylpropanamide in lab experiments is its high selectivity and potency for the ETA receptor. This allows for precise targeting of the ET-1 pathway without affecting other signaling pathways. However, one limitation is its short half-life, which requires frequent dosing or continuous infusion to maintain therapeutic levels.
未来方向
There are several potential future directions for the research and development of N-(1,3-benzodioxol-5-ylmethyl)-3-(3-hydroxy-2-quinoxalinyl)-N-methylpropanamide. One area of interest is its potential use in the treatment of diabetic nephropathy, a common complication of diabetes that leads to kidney damage and failure. N-(1,3-benzodioxol-5-ylmethyl)-3-(3-hydroxy-2-quinoxalinyl)-N-methylpropanamide has been shown to reduce albuminuria and improve renal function in animal models of diabetic nephropathy.
Another potential application is in the treatment of sepsis, a life-threatening condition caused by systemic inflammation and organ dysfunction. N-(1,3-benzodioxol-5-ylmethyl)-3-(3-hydroxy-2-quinoxalinyl)-N-methylpropanamide has been shown to attenuate inflammation and improve organ function in animal models of sepsis.
Finally, N-(1,3-benzodioxol-5-ylmethyl)-3-(3-hydroxy-2-quinoxalinyl)-N-methylpropanamide may have potential applications in cancer therapy. ET-1 has been implicated in tumor growth, angiogenesis, and metastasis, and N-(1,3-benzodioxol-5-ylmethyl)-3-(3-hydroxy-2-quinoxalinyl)-N-methylpropanamide has been shown to inhibit these processes in animal models of cancer.
In conclusion, N-(1,3-benzodioxol-5-ylmethyl)-3-(3-hydroxy-2-quinoxalinyl)-N-methylpropanamide is a promising peptide antagonist of the ETA receptor with potential therapeutic applications in various cardiovascular and renal diseases. Its high selectivity and potency make it a valuable tool for studying the ET-1 pathway in lab experiments, and its potential future directions in diabetic nephropathy, sepsis, and cancer therapy warrant further investigation.
合成方法
N-(1,3-benzodioxol-5-ylmethyl)-3-(3-hydroxy-2-quinoxalinyl)-N-methylpropanamide can be synthesized by solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The synthesis involves coupling the Fmoc-protected amino acids onto a resin support, followed by deprotection and cleavage of the peptide from the resin. The final product is purified using high-performance liquid chromatography (HPLC).
科学研究应用
N-(1,3-benzodioxol-5-ylmethyl)-3-(3-hydroxy-2-quinoxalinyl)-N-methylpropanamide has been extensively studied for its potential therapeutic applications in various cardiovascular and renal diseases, including hypertension, heart failure, pulmonary hypertension, and diabetic nephropathy. It has been shown to improve endothelial function, reduce oxidative stress, and attenuate inflammation in animal models of these diseases.
属性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N-methyl-3-(3-oxo-4H-quinoxalin-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-23(11-13-6-8-17-18(10-13)27-12-26-17)19(24)9-7-16-20(25)22-15-5-3-2-4-14(15)21-16/h2-6,8,10H,7,9,11-12H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBOFACFUVHGDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=C(C=C1)OCO2)C(=O)CCC3=NC4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-(3-hydroxy-2-quinoxalinyl)-N-methylpropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(aminosulfonyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B5680412.png)
![7-cyclopentyl-2-[(2-oxoazepan-1-yl)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5680416.png)
![N-[1-(3-isoxazolyl)ethyl]-N,2-dimethyl-1-benzofuran-5-carboxamide](/img/structure/B5680423.png)
![3-(2-{1-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-4-piperidinyl}-1H-imidazol-1-yl)-N,N-dimethyl-1-propanamine](/img/structure/B5680427.png)




![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}acetamide](/img/structure/B5680468.png)
![(3R*,4S*)-4-cyclopropyl-1-[(2-fluoro-5-methylphenyl)sulfonyl]-3-pyrrolidinamine](/img/structure/B5680478.png)
![ethyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B5680485.png)
![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5680488.png)
